N''-BENZOYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N'-(2-METHYLPHENYL)GUANIDINE
Description
“N’‘-BENZOYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-METHYLPHENYL)GUANIDINE” is a synthetic organic compound that belongs to the class of guanidines. Guanidines are known for their diverse applications in medicinal chemistry, agriculture, and material science. This compound is characterized by its complex structure, which includes a benzoyl group, a pyrimidinyl group, and a methylphenyl group.
Properties
IUPAC Name |
N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(2-methylphenyl)carbamimidoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-14-9-7-8-12-18(14)24-21(25-19(27)17-10-5-4-6-11-17)26-20-22-15(2)13-16(3)23-20/h4-13H,1-3H3,(H2,22,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSNQDJIGWUXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C(=N\C2=NC(=CC(=N2)C)C)/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’‘-BENZOYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-METHYLPHENYL)GUANIDINE” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzoyl chloride, 4,6-dimethyl-2-pyrimidinylamine, and 2-methylphenylamine. These intermediates are then reacted under controlled conditions to form the final product. Common reagents used in the synthesis include acylating agents, bases, and solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
“N’‘-BENZOYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-METHYLPHENYL)GUANIDINE” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of “N’‘-BENZOYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-METHYLPHENYL)GUANIDINE” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
N-Benzoylguanidine: A simpler analog with similar structural features.
N-(4,6-Dimethyl-2-pyrimidinyl)guanidine: Shares the pyrimidinyl group.
N-(2-Methylphenyl)guanidine: Contains the methylphenyl group.
Uniqueness
“N’‘-BENZOYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-METHYLPHENYL)GUANIDINE” is unique due to its combination of functional groups, which may confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
